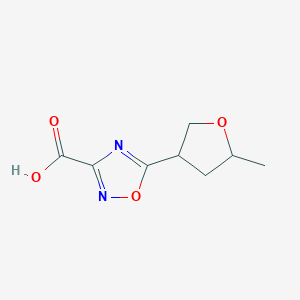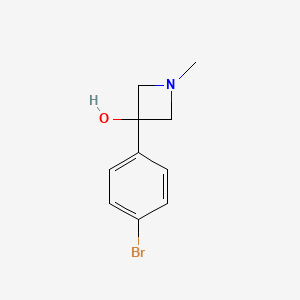![molecular formula C13H7N3S2 B15241136 11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol](/img/structure/B15241136.png)
11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4-thiol is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes pyrimidine, thieno, and quinoline moieties, along with a thiol group at the 4th position. The presence of these diverse functional groups contributes to its versatile chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-cyanohexahydro-2-quinoline with phosphorus oxychloride to form a 2-chloro derivative. This intermediate is then reacted with thioglycolic acid ethyl ester to yield the amino ester of condensed thieno[2,3-b]pyridine. Subsequent heating with formamide leads to the formation of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the quinoline or pyrimidine rings.
Substitution: The chlorine atom in the 2-chloro derivative can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, thioglycolic acid ethyl ester, formamide, and various nucleophiles. Reaction conditions typically involve heating, use of solvents like ethanol or DMSO, and sometimes catalysts to facilitate the reactions .
Major Products
Major products formed from these reactions include various substituted derivatives of pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline, such as amino esters, pyrimidinones, and oxazines .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4-thiol involves its interaction with cellular molecules, particularly DNA. The compound can intercalate into double-stranded DNA, disrupting its structure and function. This intercalation can lead to the activation of apoptotic pathways, resulting in cell death. The specific molecular targets and pathways involved include DNA-binding proteins and enzymes that regulate cell cycle and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other derivatives of pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline, such as:
- 8-methoxy pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4(3H)-one
- 4-morpholino pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline
Uniqueness
Pyrimido[4’,5’:4,5]thieno[2,3-b]quinoline-4-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of disulfide bonds and other sulfur-containing derivatives, which can enhance the compound’s therapeutic potential and versatility in chemical synthesis.
Propiedades
Fórmula molecular |
C13H7N3S2 |
|---|---|
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),13-heptaene-15-thione |
InChI |
InChI=1S/C13H7N3S2/c17-12-11-10(14-6-15-12)8-5-7-3-1-2-4-9(7)16-13(8)18-11/h1-6H,(H,14,15,17) |
Clave InChI |
OISZTUMJXPGANF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C4=C(C(=S)N=CN4)SC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclopentane](/img/structure/B15241053.png)



![(2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide](/img/structure/B15241068.png)




![3-[(4-Ethylcyclohexyl)oxy]azetidine](/img/structure/B15241128.png)



![5-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15241155.png)
